4-Nitro-2-thiophenecarboxylic acid
Overview
Description
4-Nitro-2-thiophenecarboxylic acid is a chemical compound belonging to the class of organic compounds known as thiophenes. It has various applications in chemical synthesis and materials science.
Synthesis Analysis
- Xue et al. (2015) synthesized a derivative of thiophene-2,5-dicarboxylic acid, 3-nitro-thiophene-2,5-dicarboxylic acid (H2ntdc), which is structurally related to 4-nitro-thiophene-2-carboxylic acid (Xue, L., Li, Z., Ma, L., & Wang, L., 2015).
Molecular Structure Analysis
- The structural analysis of the synthesized compounds in the study by Xue et al. (2015) reveals various dimensional networks and hydrogen-bonded architectures, providing insights into the molecular structure of related compounds (Xue, L., et al., 2015).
Chemical Reactions and Properties
- Androsov and Neckers (2007) explored the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, which undergoes ring opening to produce intermediates reacting with nucleophiles, forming esters or amides related to the aryl-substituted thioacetic acid. This is relevant to the chemical behavior of 4-nitro-2-thiophenecarboxylic acid and its derivatives (Androsov, D. A., & Neckers, D., 2007).
Physical Properties Analysis
- Brown et al. (1969) conducted a study on nitration of benzo[b]thiophen-3-carboxylic acid, which is closely related to 4-nitro-2-thiophenecarboxylic acid. The study provides insights into the physical properties of the nitro derivatives of thiophenecarboxylic acids (Brown, I., Reid, S. T., et al., 1969).
Chemical Properties Analysis
- Srinivasan et al. (2016) explored the synthesis and properties of salts of 4-nitrophenylacetic acid, a compound structurally similar to 4-nitro-2-thiophenecarboxylic acid. The study provides valuable information on the chemical properties, including reactivity and stability, of related nitro-functionalized compounds (Srinivasan, B. R., Dhavskar, K. T., & Näther, C., 2016).
Scientific Research Applications
Studying Reactions of Aromatic Compounds : This compound is utilized for researching the reactions of aromatic and heteroaromatic compounds with electron-acceptor substitutions (Gol'dfarb, Grotmova, & Belen’kii, 1974).
Investigating Intermolecular Forces in Thiophene Derivatives : It plays a role in studying the packing structure of thiophene derivatives and their effects on intermolecular forces and aromatic ring interactions (Bettencourt‐Dias, Viswanathan, & Ruddy, 2005).
Synthesizing Metal-Organic Frameworks : The compound is used in the synthesis of novel metal-organic frameworks and mixed-linker metal-organic frameworks based on DUT-5 (Gotthardt et al., 2015).
Developing Alkyl/Aryl Thioureas with Biological Activities : It is utilized in the synthesis of various alkyl/aryl thioureas which exhibit antibacterial, antifungal, antioxidant, and α-amylase activities (Larik et al., 2018).
Applications in Textile and Catalytic Industries : This acid is involved in the preparation of novel phthalonitrile derivatives, useful in the textile industry and for optical and catalytic applications, particularly in air-purifying materials for air conditioners (Yıldırım, Sevim, & Gül, 2012).
Synthesizing Thiophene Derivatives : It is used in synthesizing 5-nitro derivatives of thiophene (Shvedov, Vasil'eva, Romanova, & Grinev, 1973).
Creating Novel Acids and Esters : This compound facilitates the synthesis of 5-alkylthio-4-ketoalkanoic acids through reductive cleavage (Gol'dfarb, Zakharov, Stoyanovich, & Marakatkina, 1984).
Chemical Reaction Studies : Desulfurization of 4-nitro-2-thiophenecarboxylic acid leads to the formation of the unstable 3-imino-2-nitroprop-2-enamidine, used in various chemical reactions (Argilagos, Kunz, Linden, & Heimgartner, 1998).
Use in Cell Staining and Photodynamic Therapy : The compound is used for staining cells in hypoxia and in photodynamic therapy applications (Triboni, Politi, Cuccovia, Chaimovich, & Filho, 2003).
Synthesis of Novel Thiophene-2,5-Dicarboxylic Acid Derivatives : It is used in crystal engineering of cadmium coordination polymers (Xue, Li, Ma, & Wang, 2015).
Safety And Hazards
4-Nitro-2-thiophenecarboxylic acid is classified as a warning hazard under the GHS classification . It may cause skin irritation and serious eye irritation . In case of contact with skin or eyes, rinse with plenty of water and seek medical attention if necessary . It should be handled with gloves and protective clothing .
properties
IUPAC Name |
4-nitrothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4S/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHKHACZQDMGGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296383 | |
Record name | 4-nitro-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-thiophenecarboxylic acid | |
CAS RN |
13138-70-0 | |
Record name | 13138-70-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108994 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-nitro-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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